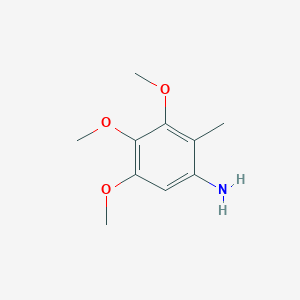

2-Methyl-3,4,5-trimethoxyaniline

Description

2-Methyl-3,4,5-trimethoxyaniline is a substituted aniline derivative featuring a methyl group at the 2-position and methoxy groups at the 3-, 4-, and 5-positions of the benzene ring. The methoxy groups confer electron-donating effects via resonance, while the methyl group introduces steric and inductive effects, influencing reactivity and applications in medicinal chemistry .

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3,4,5-trimethoxy-2-methylaniline |

InChI |

InChI=1S/C10H15NO3/c1-6-7(11)5-8(12-2)10(14-4)9(6)13-3/h5H,11H2,1-4H3 |

InChI Key |

BVIBKJBWQYEIHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1N)OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Agents

One of the most significant applications of 2-Methyl-3,4,5-trimethoxyaniline is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines.

- Case Study : A study evaluated the biological effects of this compound derivatives against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. The results demonstrated that compounds with this structural motif showed IC50 values as low as 0.70 μM in inhibiting cell proliferation, indicating strong potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.70 |

| 2-Methyl-3,4-dimethoxy-aniline | L1210 | 0.75 |

Antitubulin Activity

Research has also highlighted the antitubulin properties of this compound derivatives. These compounds can disrupt microtubule dynamics, which is crucial for cancer cell division.

- Case Study : In vitro studies showed that certain derivatives inhibited tubulin polymerization effectively, leading to cell cycle arrest in cancer cells .

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it a versatile building block.

- Methodology : A common method involves the reaction of this compound with acyl chlorides to form amides or with halogenating agents to yield halogenated derivatives .

| Reaction Type | Product |

|---|---|

| Acylation | Amides |

| Halogenation | Halogenated Anilines |

Polymer Applications

The compound's properties make it suitable for use in polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

Comparison with Similar Compounds

3,4,5-Trimethoxyaniline

- Molecular Formula: C₉H₁₃NO₃

- Molecular Weight : 183.20 g/mol

- CAS Number : 24313-88-0

- Substituents : Methoxy groups at 3-, 4-, and 5-positions; amine at 1-position.

- Properties : Melting point 110–113°C; used as a precursor in anticancer agent synthesis (e.g., coupling with thiazole derivatives to form amides) .

- Key Differences : Lacks the 2-methyl group, reducing steric hindrance and altering electronic properties. This enhances its reactivity in coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

2-Bromo-3,4,5-trimethoxyaniline

- Substituents : Bromine at 2-position; methoxy groups at 3-, 4-, 5-positions.

- Applications : Intermediate in CuI-mediated cyclization reactions for antitubulin benzimidazoles. The bromine acts as a leaving group, facilitating nucleophilic substitution .

- Key Differences : Bromine’s electronegativity and larger atomic radius compared to methyl alter reaction kinetics and regioselectivity in cyclization processes .

2,4,6-Trimethylaniline

- Molecular Formula : C₉H₁₃N

- CAS Number : 88-05-1

- Substituents : Methyl groups at 2-, 4-, and 6-positions.

- Properties : Liquid at room temperature (vs. solid 3,4,5-trimethoxyaniline); higher lipophilicity due to methyl groups. Safety data indicate skin/eye irritation risks .

- Key Differences : Methyl groups donate electrons via induction, unlike methoxy’s resonance effects. This reduces solubility in polar solvents and alters metabolic pathways in biological systems .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-3,4,5-trimethoxyaniline?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, EDCI/HOBt-mediated amidation of protected carboxylic acids (e.g., thiazolidine derivatives) with 3,4,5-trimethoxyaniline under ambient conditions is a common route . Alternatively, CuI-mediated cross-coupling with aryl halides in acetonitrile under reflux conditions has been used for analogous aryl-thiazole derivatives . Key reagents include POCl₃ for activating intermediates and trifluoroacetic acid (TFA) for deprotection .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- HPLC : To assess purity, especially when synthesizing derivatives with biological activity (e.g., anticancer agents) .

- NMR : For structural confirmation, particularly to resolve methoxy group orientations (δ 3.7–3.9 ppm for OCH₃) and amine proton signals .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, crucial for derivatives like thiazole-linked amides .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on GHS classifications:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H330, H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR impurities) be resolved during synthesis?

- Methodological Answer :

- Recrystallization : Use ethyl acetate/n-heptane gradients to isolate pure fractions, as demonstrated in flash chromatography for quinoline derivatives .

- Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ to distinguish solvent-induced shifts from actual impurities .

- Reaction Monitoring : Employ TLC with iodine staining to track intermediate formation and optimize reaction times .

Q. What strategies improve yields in CuI-mediated coupling reactions for antitubulin agents?

- Methodological Answer :

- Catalytic System : Optimize CuI/1,10-phenanthroline ratios (e.g., 1:2 molar ratio) to enhance electron transfer .

- Solvent Choice : Acetonitrile (ACN) under reflux improves aryl halide reactivity compared to DMF or THF .

- Substrate Pre-activation : Pre-treat amines with TMS-Cl to reduce side reactions, as seen in pterolactam syntheses .

Q. How do steric and electronic effects of methoxy substituents influence biological activity?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of 3,4,5-trimethoxy vs. 2,4,6-trimethyl analogs. For example, 3,4,5-trimethoxy groups enhance tubulin binding in anticancer agents due to improved hydrophobic interactions .

- Computational Modeling : Use DFT calculations to map electron density around the aniline nitrogen, which affects nucleophilic reactivity in coupling steps .

Data Contradiction Analysis

Q. Why do studies report varying optimal temperatures for EDCI/HOBt-mediated amidation?

- Methodological Answer :

- Reagent Stability : EDCI degrades above 25°C, requiring strict temperature control in some protocols .

- Substrate Sensitivity : Heat-sensitive intermediates (e.g., BOC-protected amines) necessitate lower temps (0–10°C), while robust substrates tolerate ambient conditions .

- Comparative Table :

| Substrate Type | Optimal Temp (°C) | Yield (%) | Reference |

|---|---|---|---|

| Thiazolidine | 25 | 72–78 | |

| Aryl Halide | 80 | 65–70 |

Experimental Design Considerations

Q. How to design a reaction scale-up protocol minimizing exothermic risks?

- Methodological Answer :

- Stepwise Addition : Add trimethoxyaniline derivatives slowly (<5% vol/min) to avoid rapid heat release, as noted in triflic acid-catalyzed reactions .

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation byproducts, critical for air-sensitive intermediates .

- Calorimetry : Conduct small-scale DSC tests to identify thermal runaway thresholds before scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.